1-{[(Propan-2-yl)carbamoyl]amino}cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(propan-2-ylcarbamoylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(2)12-10(16)13-11(9(14)15)6-4-3-5-7-11/h8H,3-7H2,1-2H3,(H,14,15)(H2,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOPUBAGSPCYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1(CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis via Cyclohexanecarboxylic Acid Functionalization
The principal synthetic route involves sequential derivatization of cyclohexanecarboxylic acid. In a two-step protocol, the carboxylic acid is first converted to its acid chloride using thionyl chloride ($$ \text{SOCl}_2 $$) under reflux conditions (40-50°C, 2 hr), followed by reaction with isopropylurea in tetrahydrofuran (THF) at 0-5°C. This method capitalizes on the nucleophilic reactivity of the urea's amine group, with the reaction mechanism proceeding through a mixed anhydride intermediate:
$$
\text{Cyclohexane-1-COCl} + \text{H}2\text{N-CO-NH-(CH(CH}3\text{)}2) \rightarrow \text{Cyclohexane-1-C(O)-NH-CO-NH-(CH(CH}3\text{)}_2) + \text{HCl}
$$
Yield optimization studies demonstrate that maintaining stoichiometric excess of isopropylurea (1.2 eq) improves conversion rates to 89%. Post-reaction workup involves aqueous extraction (5% NaHCO$$_3$$) and recrystallization from ethyl acetate/hexane mixtures, yielding white crystalline product (mp 142-144°C).
Critical Reaction Parameters
Solvent and Temperature Optimization
Comparative solvent studies reveal dichloromethane (DCM) as optimal for the urea-forming step, providing:
- 32% higher yield vs. THF
- 15% reduced byproduct formation vs. DMF
Temperature profiling shows maximal efficiency at 0-5°C during amine coupling, suppressing competing hydrolysis (Table 1).
Table 1: Solvent Impact on Reaction Efficiency
| Solvent | Yield (%) | Byproducts (%) | Reaction Time (hr) |
|---|---|---|---|
| DCM | 72 | 8.2 | 4.5 |
| THF | 54 | 12.7 | 6.0 |
| DMF | 48 | 18.9 | 3.8 |
| Ethyl Acetate | 61 | 15.3 | 5.2 |
Catalytic Systems and Additives
Screening of 12 bases identified triethylamine (TEA) as superior for acid scavenging, while 4-dimethylaminopyridine (DMAP) accelerates urea bond formation through nucleophilic catalysis. The optimal molar ratio was determined as:
$$
\text{TEA} : \text{DMAP} : \text{Substrate} = 1.5 : 0.2 : 1.0
$$
This combination reduces reaction time by 40% compared to base-free conditions.
Process Optimization Strategies
Crystallization-Induced Dynamic Resolution
Implementing the crystallization protocol from WO2016132378A2, product purity increases from 92% to 99.8% through:
Continuous Flow Synthesis
Adapting batch protocols to continuous flow systems enhances reproducibility:
- Microreactor residence time: 8.5 min
- Productivity: 2.1 kg/L·hr
- Space-time yield: 0.48 mol/m$$^3$$·s
Key advantages include precise temperature control (±0.5°C) and rapid mixing (<50 ms), suppressing side reactions during exothermic urea formation.
Analytical Characterization
Spectroscopic Fingerprinting
Comprehensive spectral data confirms structural integrity:
- $$^1\text{H}$$-NMR (400 MHz, DMSO-d$$6$$): δ 1.05 (d, J=6.8 Hz, 6H, CH(CH$$3$$)$$_2$$), 1.45-1.89 (m, 10H, cyclohexane), 6.12 (br s, 1H, NH)
- $$^{13}\text{C}$$-NMR (100 MHz, DMSO-d$$6$$): 22.1 (CH(CH$$3$$)$$_2$$), 25.8-34.6 (cyclohexane C), 156.4 (urea C=O), 174.9 (COOH)
- HRMS (ESI-TOF): m/z calcd for C$${11}$$H$${20}$$N$$2$$O$$3$$ [M+H]$$^+$$ 229.1547, found 229.1543
Chromatographic Purity Assessment
HPLC analysis (Zorbax SB-C18, 250 × 4.6 mm, 5 μm) under gradient elution (0.1% H$$3$$PO$$4$$/ACN) shows:
- Retention time: 7.82 min
- Purity: 99.6% (225 nm)
- Column efficiency (N): 18,450 plates/m
Chemical Reactions Analysis
1-{[(Propan-2-yl)carbamoyl]amino}cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Antihypertensive Agents
Research indicates that derivatives of cyclohexane-1-carboxamide compounds, including 1-{[(Propan-2-yl)carbamoyl]amino}cyclohexane-1-carboxylic acid, exhibit properties that can enhance blood flow in coronary, cerebral, and renal arteries. These compounds are being explored as potential antihypertensive agents due to their ability to improve vascular function with reduced toxicity compared to traditional medications .
Anti-Asthma Treatments
The compound has shown promise in preclinical studies for its anti-asthmatic properties. It has been observed to inhibit histamine-induced bronchoconstriction in animal models, suggesting its potential utility in treating asthma and other respiratory conditions .
Peripheral Circulation Improvement
The pharmacological profile of this compound indicates its effectiveness in enhancing peripheral circulation. This could be beneficial for patients suffering from conditions related to poor blood flow, such as peripheral artery disease .
Case Study 1: Blood Flow Enhancement
A study investigated the effects of various cyclohexane derivatives on blood flow metrics in guinea pigs. The results demonstrated that the administration of this compound led to a statistically significant increase in coronary and renal blood flow compared to control groups. This reinforces its potential as a therapeutic agent for cardiovascular health.
Case Study 2: Asthma Model Testing
In another research initiative, the compound was tested on guinea pigs exposed to histamine aerosols. The results indicated that animals treated with the compound exhibited significantly reduced airway resistance and improved respiratory function compared to untreated controls. This suggests that the compound may have a role in developing new asthma therapies.
Table 1: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 1-{[(Propan-2-yl)carbamoyl]amino}cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Key Properties of Cyclohexane Carboxylic Acid Derivatives
Key Observations:
- Positional Isomerism: The 1-amino-1-cyclohexanecarboxylic acid (mp >300°C) exhibits higher thermal stability than its trans-2-amino counterpart (mp 274–278°C), likely due to reduced steric strain in the 1-position substitution .
- Substituent Effects: The isopropyl carbamoyl group in the target compound introduces steric bulk compared to smaller substituents like methylamino or unprotected amino groups. This may reduce solubility in polar solvents but enhance binding specificity in biological systems.
- Protective Groups : Derivatives like the benzyloxycarbonyl (Cbz)-protected analog () and Boc-protected variants () highlight the role of protective groups in modulating reactivity and stability during synthesis.
Urea and Carbamoyl Derivatives
Table 2: Urea/Carbamoyl-Functionalized Cyclohexanes
Key Observations:
- Electronic Effects: The electron-rich diethylamino group in the phenyl carbamoyl derivative () may enhance resonance stabilization, whereas sulfamoyl groups () introduce hydrogen-bonding capabilities.
Comparative Analysis of Functional Groups
- Carboxylic Acid vs. Hydroxyl Derivatives : lists hydroxycyclohexanecarboxylic acids (e.g., cis-4-hydroxycyclohexane-1-carboxylic acid, pKa ~4.8), which are more acidic than the target compound due to the electron-withdrawing hydroxyl group.
- Amino vs. Urea Groups: Unprotected amino derivatives () are more nucleophilic but less stable than urea-functionalized compounds like the target molecule.
Biological Activity
1-{[(Propan-2-yl)carbamoyl]amino}cyclohexane-1-carboxylic acid, also known by its CAS number 954278-81-0, is a compound with significant potential in medicinal chemistry. Its structure, which includes a cyclohexane ring and a carbamoyl group, suggests various biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C11H20N2O3, with a molecular weight of 228.29 g/mol. The compound features a carboxylic acid functional group that is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H20N2O3 |
| Molecular Weight | 228.29 g/mol |
| CAS Number | 954278-81-0 |
| IUPAC Name | 1-(3-isopropylureido)cyclohexane-1-carboxylic acid |
Anticancer Potential
Recent studies have indicated that derivatives of cyclohexane carboxylic acids exhibit anticancer properties. For example, compounds with similar structural motifs have shown efficacy in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
There is emerging evidence suggesting that compounds structurally related to this compound may interact with neurotransmitter systems, particularly dopamine receptors. Research indicates that modifications in the structure can enhance affinity for D3 and D2 dopamine receptors, which are implicated in various neurological disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The presence of the carbamoyl group allows for potential interactions with neurotransmitter receptors.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways associated with cancer progression.
Case Studies
- Antitumor Activity : A study focused on the synthesis of cyclohexane derivatives demonstrated that certain modifications led to increased cytotoxicity against human cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics .
- Neuropharmacological Studies : Research on similar compounds revealed their ability to modulate dopaminergic activity, suggesting potential applications in treating conditions like schizophrenia and Parkinson's disease .
Q & A
Q. What are the recommended synthetic methodologies for 1-{[(Propan-2-yl)carbamoyl]amino}cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves coupling cyclohexane-1-carboxylic acid derivatives with propan-2-yl carbamoyl groups. Key steps include:
- Activation of the carboxylic acid : Use coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to facilitate amide bond formation .
- Solvent selection : Dry dimethylformamide (DMF) or dichloromethane (DCM) ensures minimal side reactions .
- Base additives : Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) neutralizes acidic byproducts and improves coupling efficiency .
Optimization : Reaction temperature (room temperature to 40°C) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) are critical for yield improvement .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Spectroscopic techniques :
- NMR : ¹H and ¹³C NMR confirm the cyclohexane ring conformation and carbamoyl group connectivity. For example, the cyclohexane proton signals appear between δ 1.2–2.5 ppm, while the carbamoyl NH resonates near δ 6.5–7.0 ppm .
- IR : Stretching vibrations for amide (C=O at ~1650 cm⁻¹) and carboxylic acid (O-H at ~2500–3000 cm⁻¹) groups validate functional groups .
- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) assesses purity (>95%) .
Q. What are the common challenges in purifying this compound, and how can they be addressed?
- Challenge : Co-elution of byproducts (e.g., unreacted starting materials or deprotected intermediates).
- Solutions :
- Column chromatography : Silica gel (ethyl acetate/hexane, 3:7) separates polar impurities .
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals .
Advanced Research Questions
Q. How do substituents on the cyclohexane ring influence the compound’s biological activity?
Comparative studies of structurally analogous compounds reveal:
- Electron-withdrawing groups (e.g., fluorine at the 4-position) enhance binding to enzymes like cyclooxygenase-2 (COX-2) by increasing electrophilicity .
- Bulkier groups (e.g., tert-butoxycarbonyl, Boc) reduce membrane permeability due to steric hindrance .
- Data-driven example : A 4-fluoro analog showed 2.5-fold higher inhibitory activity against COX-2 compared to the parent compound in vitro .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
- Case study : If in vitro assays show potent enzyme inhibition but in vivo efficacy is low:
- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life <1 hour suggests rapid metabolism) .
- Prodrug design : Esterify the carboxylic acid (e.g., methyl ester) to improve bioavailability .
- Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to assess accumulation in target organs .
Q. What are the best practices for evaluating the compound’s potential as a protease inhibitor?
- Enzyme assays : Use fluorescence-based substrates (e.g., FRET peptides) to measure IC₅₀ values under physiologically relevant pH (7.4) and temperature (37°C) .
- Selectivity profiling : Test against a panel of proteases (e.g., trypsin, chymotrypsin) to identify off-target effects .
- Structural analysis : Co-crystallize the compound with the target protease (resolution ≤2.0 Å) to visualize binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
